
2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two methoxyphenyl groups and a difluorophenyl group attached to the imidazole ring, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoroaniline and 4-methoxybenzaldehyde.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction, often using a catalyst such as ammonium acetate under reflux conditions.
Substitution Reactions: The methoxyphenyl groups are introduced through substitution reactions, typically involving the use of appropriate aryl halides and palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques such as chromatography may be employed to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the imidazole ring or the aromatic rings, potentially yielding partially or fully reduced derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various functionalized aromatic compounds.
科学的研究の応用
2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
2-Phenyl-4,5-bis(4-methoxyphenyl)-1H-imidazole: Lacks the difluorophenyl group, which may result in different biological activities.
2-(3,5-Dichlorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole: Contains chlorine atoms instead of fluorine, potentially altering its chemical reactivity and biological properties.
2-(3,5-Difluorophenyl)-4,5-diphenyl-1H-imidazole: Lacks the methoxy groups, which may affect its solubility and interaction with biological targets.
Uniqueness: The presence of both difluorophenyl and methoxyphenyl groups in 2-(3,5-Difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole contributes to its unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
特性
CAS番号 |
73445-53-1 |
|---|---|
分子式 |
C23H18F2N2O2 |
分子量 |
392.4 g/mol |
IUPAC名 |
2-(3,5-difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C23H18F2N2O2/c1-28-19-7-3-14(4-8-19)21-22(15-5-9-20(29-2)10-6-15)27-23(26-21)16-11-17(24)13-18(25)12-16/h3-13H,1-2H3,(H,26,27) |
InChIキー |
KXZBAZNUAQLNDT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


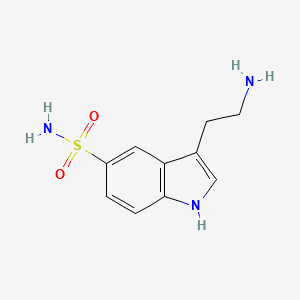
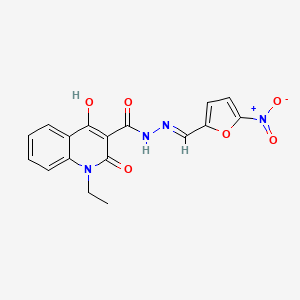
![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
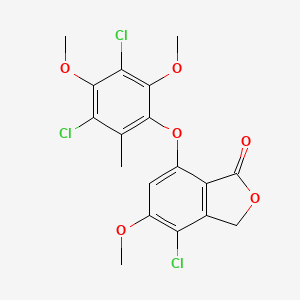
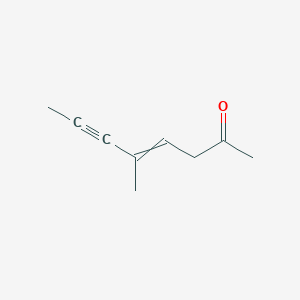
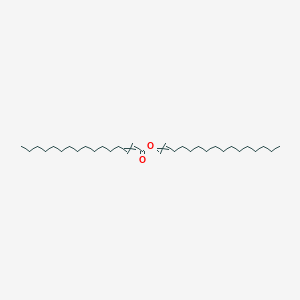
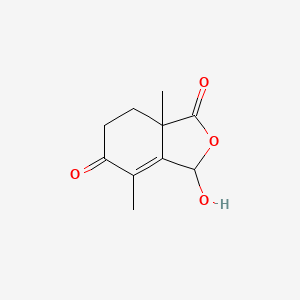
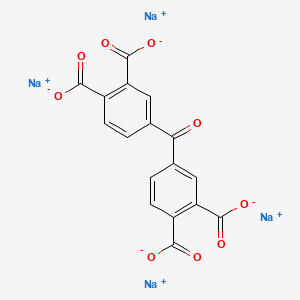

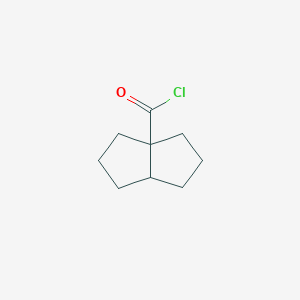

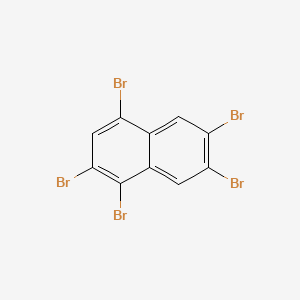
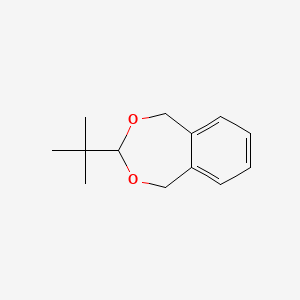
![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)
